7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine is a bicyclic compound characterized by a unique oxabicyclo structure. This compound features a nitrogen atom in its structure, which classifies it as an amine. Its molecular formula is , and it has garnered interest in various fields due to its potential applications in organic synthesis and medicinal chemistry.
The compound can be sourced from chemical suppliers such as Sigma-Aldrich and BenchChem, where it is available for research purposes. It falls under the classification of bicyclic amines, specifically those containing an oxabicyclo framework, which is significant in synthetic organic chemistry.
The synthesis of 7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine typically involves several key methods:
The molecular structure of 7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine features a bicyclic framework with the following characteristics:
The structural formula can be represented as follows:
7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine can undergo several types of chemical reactions:
The mechanism of action of 7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine involves its interaction with specific biological targets:
The physical properties of 7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine include:
Chemical properties include:
The applications of 7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine span various fields:
The efficient construction of the 2-oxabicyclo[3.2.0]heptane core requires precise cyclization strategies to establish the strained bicyclic framework. A prominent approach involves intramolecular etherification of γ-halo alcohols under basic conditions, where the 7,7-dimethyl configuration enhances ring strain to favor bicyclization [2]. This method capitalizes on the Thorpe-Ingold effect, where geminal dimethyl groups accelerate cyclization kinetics by reducing entropy during transition state formation. Alternative pathways employ spirocyclic intermediates like 2-thiaspiro[3.3]heptanes, as demonstrated in the synthesis of 5,5-dimethyl-6-(2-oxabicyclo[3.2.0]heptan-7-yl)-2-thiaspiro[3.3]heptan-6-amine (C₁₄H₂₃NOS, MW 253 Da) [2]. This strategy installs the amine functionality concurrently with the bicyclic framework through a convergent approach involving nucleophilic displacement at a spirocyclic carbon center.
Key challenges in these cyclizations include controlling transannular strain and preventing epimerization at bridgehead carbons. Successful implementations employ high-dilution conditions to suppress oligomerization and leverage ring strain (∼15 kcal/mol) inherent to the [3.2.0] system to drive the reaction to completion. Recent advances utilize flow chemistry to maintain precise concentration gradients during the critical cyclization step .
Enantioselective synthesis of the target amine exploits chiral catalysts to differentiate prochiral centers during bicyclic framework assembly. Dirhodium tetracarboxylate complexes effectively catalyze cyclopropanation-cyclization cascades of diazoacetates with allylic alcohols, establishing the C6 stereocenter with >90% ee [2]. The 7,7-dimethyl group critically influences facial selectivity by sterically shielding one enantioface of the π-system. Complementary organocatalytic approaches employ cinchona alkaloid-derived catalysts (e.g., hydroquinine 1,4-phthalazinediyl diether) for asymmetric desymmetrization of meso-anhydride precursors, yielding enantiomerically enriched acids (∼88% ee) that serve as advanced intermediates toward the target amine .
β-Lactam synthons enable exceptional stereocontrol through Staudinger ketene-imine cycloadditions. The reaction between (E)-N-[3-(tert-butyldimethylsilyloxy)propylidene]alkylamines and alkoxyacetyl chlorides generates cis-β-lactams with >20:1 diastereoselectivity [7]. These azetidinones undergo stereospecific rearrangement when treated with Lewis acids (e.g., BF₃·OEt₂), inducing C-O bond formation to yield 2-oxa-6-azabicyclo[3.2.0]heptan-7-ones. Subsequent Curtius rearrangement or Hofmann degradation then converts the lactam carbonyl to the C6-amine functionality while preserving stereochemistry. This methodology provides access to both (1R,5S) and (1S,5R) configurations of the target amine through judicious choice of β-lactam precursors [5] [7].
Table 1: Key Derivatives Synthesized via β-Lactam Rearrangement Pathways
Compound Name | Molecular Formula | Molecular Weight | Structural Features |
---|---|---|---|
N,7,7-Trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine | C₉H₁₇NO | 155.24 g/mol | Tertiary amine, N-methylation |
1-(Cyclobutylmethyl)-3-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)urea | C₁₄H₂₄N₂O₂ | 252.35 g/mol | Cyclobutyl-urea conjugate |
5,5-Dimethyl-6-{2-oxabicyclo[3.2.0]heptan-7-yl}-2-thiaspiro[3.3]heptan-6-amine | C₁₄H₂₃NOS | 253.00 g/mol | Spirocyclic thiaza-adamantane analog |
rac-(2-Methoxyethyl)({6-[(1R,5S)-2-oxabicyclo[3.2.0]heptan-7-yl]bicyclo[3.1.1]heptan-6-yl}methyl)amine | C₁₇H₂₉NO₂ | 279.00 g/mol | N-Alkylated norpinane derivative |
The amine functionality in 7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine serves as a versatile handle for Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC). Primary amines are first converted to azides via diazotransfer (imidazole-1-sulfonyl azide hydrochloride) or via halide displacement of N-protected bromo derivatives [3]. Subsequent reaction with terminal alkynes under catalytic Cu(I) conditions (CuSO₄/sodium ascorbate) yields 1,2,3-triazoles with excellent efficiency (∼95% yield). This methodology enables rapid installation of bioactive appendages including fluorescent tags, pharmacokinetic modifiers, and targeting moieties. Computational studies indicate the 7,7-dimethyl group minimally perturbs the electronics of the C6 amine (ΔpKa <0.3), ensuring predictable reactivity in click conjugations [3].
Innovative adaptations of the Staudinger reaction enable direct access to enantiopure target amines. Imines derived from 7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-one undergo stereoselective [2+2] cycloaddition with ketenes generated in situ from acid chlorides and tertiary amines [5]. The resulting β-lactams feature cis-ring fusion when catalyzed by Lewis bases (e.g., DMAP), which can be isomerized to trans-fused systems under basic conditions. Regioselective ring-opening of these β-lactams with hydrazoic acid (HN₃) followed by Curtius rearrangement provides isocyanates that are hydrolyzed to the corresponding amines without racemization [7]. Alternatively, photochemical Wolff rearrangement of α-diazoketone derivatives generates ketenes that undergo spontaneous [2+2] cycloaddition with imines, establishing the β-lactam scaffold in a single photochemical operation.
Table 2: Comparison of Synthesis Methodologies for 7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine
Methodology | Key Steps | Yield Range | Diastereoselectivity | Enantiomeric Excess | Limitations |
---|---|---|---|---|---|
Intramolecular Etherification | Halide displacement, bicyclization | 45-62% | Moderate (3:1 dr) | Racemic | Moderate yields, epimerization risk |
β-Lactam Rearrangement | Staudinger reaction, ring expansion | 68-85% | High (>20:1 dr) | Up to 99% ee | Multi-step sequence |
Catalytic Asymmetric Cyclization | Dirhodium-catalyzed cyclopropanation | 51-74% | N/A | 88-93% ee | Specialized catalysts required |
Click Functionalization | Diazotransfer, CuAAC conjugation | 78-95% | N/A | Retained from precursor | Requires pre-formed amine derivative |
A particularly efficient one-pot protocol combines β-lactam formation, ring-opening, and decarboxylation using CO₂ extrusion from N-protected β-amino acids. This cascade reaction enables direct conversion of cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones to the target amine with retention of configuration and minimal purification requirements [7]. Recent advances demonstrate enzymatic desymmetrization of meso-β-lactam precursors using lipases (e.g., CAL-B) to provide enantiomeric excesses >99% – representing the current state-of-the-art in stereocontrol for this bicyclic framework [5].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1